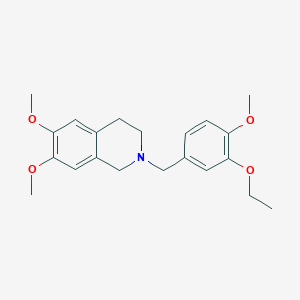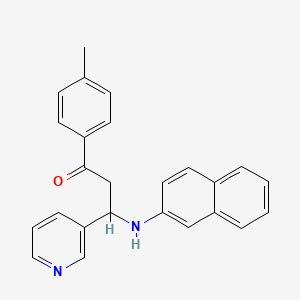
2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research. It belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological activities.
作用機序
The mechanism of action of 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme that is involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its moderate yield during synthesis, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, future research can focus on developing more efficient synthesis methods to increase the availability of this compound for research purposes.
Conclusion
In conclusion, 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has shown promising biological activities. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and analgesic properties make it a potential candidate for the development of therapeutic agents. Further research is needed to fully understand its mechanism of action and explore its potential in the treatment of various diseases.
合成法
The synthesis of 2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in moderate yield.
科学的研究の応用
2-(3-ethoxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its biological activities. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-26-21-10-15(6-7-18(21)23-2)13-22-9-8-16-11-19(24-3)20(25-4)12-17(16)14-22/h6-7,10-12H,5,8-9,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIXWDTHMMQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)

![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)
![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)
![ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5035765.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)